![molecular formula C19H20N4O2 B4696798 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline](/img/structure/B4696798.png)
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline
説明
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline, also known as ETPQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of several protein kinases, including the cyclin-dependent kinases (CDKs) and the glycogen synthase kinase 3 (GSK-3). ETPQ has shown promising results in preclinical studies for the treatment of cancer and other diseases.
作用機序
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline exerts its pharmacological effects by inhibiting the activity of several protein kinases, including CDKs and GSK-3. CDKs are involved in the regulation of cell cycle progression, and their inhibition induces cell cycle arrest and apoptosis in cancer cells. GSK-3 is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of CDKs and GSK-3, which are involved in the regulation of cell cycle progression, glycogen metabolism, and apoptosis.
実験室実験の利点と制限
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of CDKs and GSK-3, which makes it a promising candidate for the treatment of cancer, Alzheimer's disease, and diabetes. Another advantage is that it has been extensively studied in preclinical models, which provides a strong foundation for future research. One limitation is that it is a synthetic compound, which makes it more difficult to obtain and study compared to natural compounds. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its safety and efficacy in clinical trials for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections. Further studies are needed to elucidate the mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline and to identify its molecular targets. Additionally, the development of more potent and selective inhibitors of CDKs and GSK-3 could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
科学的研究の応用
2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and diabetes. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of CDKs, which are involved in cell cycle regulation. CDK inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-ethyl-1H-pyrazol-4-yl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of GSK-3, which is involved in the regulation of glycogen metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes.
特性
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-23-13-14(12-20-23)18-11-16(15-5-3-4-6-17(15)21-18)19(24)22-7-9-25-10-8-22/h3-6,11-13H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAJVZQUNHZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。